molecular formula C24H18O5 B2637664 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate CAS No. 303121-52-0

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate

Cat. No.: B2637664
CAS No.: 303121-52-0
M. Wt: 386.403
InChI Key: HJWUHWZISBIHOU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that may have been synthesized for research purposes . It seems to be a hybrid compound of chalcone-salicylate .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions, including ester rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group . A linker mode approach under reflux condition has been used for the synthesis of a similar compound .


Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The title molecule of a similar compound crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include nitration, conversion from the nitro group to an amine, and bromination . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

Scientific Research Applications

Synthesis and Complex Formation

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate and its derivatives have been involved in the synthesis of complex compounds. For instance, derivatives of 4-oxo-4H-chromenes were reacted with N-methylhydrazine, leading to the formation of highly substituted pyrazoles. These pyrazoles were used as ligands to form complexes with platinum(II) and palladium(II) metal ions. The structures of these complexes were confirmed through various spectroscopic analyses, indicating their potential in the field of chemical synthesis and structural chemistry (Budzisz, Małecka, & Nawrot, 2004).

Antibacterial and Bio-Evaluation

Compounds derived from 4-oxo-4H-chromen have demonstrated significant antibacterial properties. For example, synthesized derivatives showed high levels of bacteriostatic and bactericidal activity against cultures like Staphylococcus aureus, E. coli, and Bacillus cereus. These findings underscore the potential of these compounds in the development of new antibacterial agents (Behrami & Dobroshi, 2019).

In addition, derivatives of 8-methoxy-2-oxo-2H-chromen-3-yl have been synthesized and tested for their antimicrobial, antifungal, and antimalarial activities, highlighting the broad spectrum of bioactivity these compounds can exhibit (Shah, Patel, Rajani, & Karia, 2016).

Antioxidant Properties

Derivatives of 4-hydroxycoumarin, a related compound, have been tested for their antioxidant properties. The study involved in vitro testing for antioxidant activity in a hypochlorous system, indicating the potential of these compounds in combating oxidative stress-related diseases (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Safety and Hazards

The safety data sheets of similar compounds indicate that they may be harmful if swallowed, cause skin irritation, and be harmful to aquatic life .

Future Directions

The future directions for similar compounds include their potential uses in anticancer drug discovery researches . The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials .

Mechanism of Action

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-15-7-9-16(10-8-15)24(26)29-17-11-12-19-22(13-17)28-14-20(23(19)25)18-5-3-4-6-21(18)27-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWUHWZISBIHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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